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Mechanism of Action

Siremadlin functions by disrupting a key regulatory interaction in cancer cells [1] [2].

e Target Engagement: It binds to the p53-binding pocket of the MDM2 protein with picomolar affinity
and a selectivity ratio of over 10,000-fold versus the related protein MDMX [2].

e Pathway Reactivation: This binding disrupts the MDM2-p53 interaction, preventing p53
ubiquitination and degradation. The resulting stabilization and accumulation of p53 protein leads to
the transcriptional activation of genes responsible for cell cycle arrest and apoptosis [1] [2].

The following diagram illustrates this core mechanism and its cellular consequences:
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Siremadlin inhibits MDM?2, stabilizing p53 to trigger anti-cancer pathways.

Key Preclinical Findings

Preclinical studies demonstrated that siremadlin's efficacy is strictly dependent on TP53 status and showed

potent activity across multiple cancer models.

Table 1: Summary of Key Preclinical Findings
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Key Experimental

Cancer Model TP53 Status Efficacy (ICso or Effect) Source
Readout

B-cell Leukemia Wild-type Cell viability (XTT Sensitive (Dose-dependent  [1]
(CLL) assay), Apoptosis growth inhibition)
B-cell Leukemia Mutant / Cell viability (XTT Resistant (Significant [1]
(CLL) Homozygous assay) resistance)

KO
Various Solid Wild-type Tumor regression Effective tumor regression [2]
Tumors (Xenograft (in vivo) with various dosing
models) schedules
General p53 wild-  Wild-type Cell cycle arrest & Robust, p53-dependent [2]
type cancer cell Apoptosis activity; highly selective
lines across cell line panels

Experimental Protocols from Preclinical Research

The methodology from the CLL study provides a representative example of a standard preclinical workflow

for evaluating siremadlin [1].

In Vitro Cell Viability Assay (XTT Assay)

¢ Cell Lines: A panel of B-cell leukemia lines (e.g., Nalm-6) with defined TP53 status (wild-type,
heterozygous knockout, homozygous knockout), and primary CLL patient samples.

e Compound Preparation: HDM201 (siremadlin) stock solution dissolved in DMSO, with subsequent
dilutions.

¢ Procedure: Cells were plated at a density of 0.2 x 10° cells/mL and treated with a concentration
range of siremadlin (e.g., 0 to 10 uM) for 72 hours.

¢ Viability Measurement: Cell growth inhibition was assessed using an XTT assay kit after a 4-hour
incubation with the reagent. Data was normalized to DMSO-treated controls, and ICso values were
calculated.
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Apoptosis and Pathway Analysis

e p53 Stabilization: Confirmed via Western blotting to detect increased p53 protein levels in treated
cells.

¢ Downstream Gene Expression: Analyzed using quantitative RT-PCR to measure the induction of
p53 target genes (e.g., CDKN1A (p21), PUMA, BAX, MDM2) in TP53 wild-type vs. mutant cells.

In Vivo Efficacy Studies

e Models: Used patient-derived xenograft (PDX) models of p53 wild-type human cancers.
¢ Dosing: Siremadlin was administered orally (e.g., 75 mg/kg in uveal melanoma PDX models).
¢ Endpoint: Monitored for tumor regression and pharmacodynamic biomarker activation [2].

From Discovery to Clinical Translation

Siremadlin's preclinical profile supported its advancement into clinical trials and informed trial design [3]

[2].

¢ Clinical Trial Basis: A first-in-human Phase | study established the safety profile and recommended
dosing regimens for future studies. The trial design explored different schedules (pulsed high-dose vs.
fractionated low-dose) based on the preclinical observation that they can trigger distinct p53-
dependent mechanisms (rapid apoptosis vs. cell cycle arrest) [3] [2].

e Ongoing Clinical Investigation: Multiple clinical trials are ongoing, investigating siremadlin as a
monotherapy and in combination regimens for conditions like Acute Myeloid Leukemia (AML) and
soft-tissue sarcomas [2].

Key Takeaways for Researchers

e Strict TP53 Dependency: The primary biomarker for siremadlin response is the presence of wild-
type TP53. Preclinical models with TP53 mutations or knockouts consistently show resistance [1].
This underscores the need for robust patient stratification in clinical programs.

¢ Versatile Dosing Schedules: Preclinical data suggested that different dosing schedules could exploit
distinct p53-mediated biological effects, a feature that has been actively explored in the clinic [3] [2].

¢ Promising Combination Potential: Based on its mechanism, siremadlin is a rational candidate for
combination therapies. A Phase Ib study has already demonstrated the feasibility and preliminary
efficacy of combining siremadlin with ribociclib (a CDK4/6 inhibitor) in liposarcoma [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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